N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazole ring, a benzo[d]thiazole moiety, and a phenoxyacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:
Formation of the Imidazole-Propyl Intermediate: The initial step involves the alkylation of imidazole with 1-bromo-3-chloropropane under basic conditions to form 3-(1H-imidazol-1-yl)propane.
Synthesis of the Benzo[d]thiazole Intermediate: The benzo[d]thiazole moiety is synthesized by reacting 4,7-dimethoxy-2-aminobenzenethiol with a suitable electrophile, such as 2-chloroacetyl chloride, under acidic conditions.
Coupling Reaction: The final step involves coupling the imidazole-propyl intermediate with the benzo[d]thiazole intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base to form the desired product.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride may be studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes could make it useful in studying biological pathways.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an antimicrobial or anticancer agent, although further research would be necessary to confirm these activities.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it a candidate for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. If used in cancer research, it might induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride: Similar structure but with a single methoxy group.
N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-chloroacetamide hydrochloride: Similar structure but with a chloroacetamide group instead of phenoxyacetamide.
Uniqueness
The uniqueness of N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both imidazole and benzo[d]thiazole moieties in the same molecule is relatively rare and can lead to unique interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S.ClH/c1-29-18-9-10-19(30-2)22-21(18)25-23(32-22)27(13-6-12-26-14-11-24-16-26)20(28)15-31-17-7-4-3-5-8-17;/h3-5,7-11,14,16H,6,12-13,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBVHQGKXAHZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCCN3C=CN=C3)C(=O)COC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.